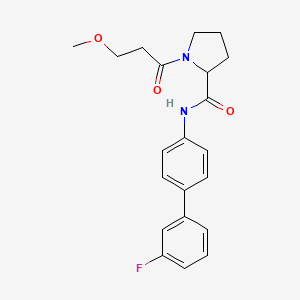
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a potent agonist of the CB1 and CB2 receptors, which are primarily found in the central nervous system and immune system, respectively. In
科学的研究の応用
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide has shown potential in various medical research applications, including the treatment of pain, inflammation, and neurological disorders. It has been found to have a higher affinity for the CB1 receptor than THC, the primary psychoactive component of cannabis, which makes it a promising candidate for the development of new therapeutic drugs. This compound has also been used in studies investigating the effects of synthetic cannabinoids on the immune system and the development of cancer.
作用機序
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide exerts its effects by binding to and activating the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating various physiological processes, such as pain sensation, appetite, and mood. By activating these receptors, this compound can modulate the release of neurotransmitters and other signaling molecules, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of immune function. It has also been found to have anxiolytic and antipsychotic effects, although further research is needed to fully understand these effects. This compound has been shown to have a higher potency than THC, which suggests that it may have a greater therapeutic potential.
実験室実験の利点と制限
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide has several advantages for use in laboratory experiments. It is a highly potent and selective agonist of the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system and its effects on various physiological processes. This compound is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to other synthetic cannabinoids. However, this compound has some limitations, including its potential for abuse and the lack of long-term toxicity data.
将来の方向性
There are several future directions for research on N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide. One area of interest is the development of new therapeutic drugs based on this compound and other synthetic cannabinoids. These drugs could be used to treat a range of medical conditions, including pain, inflammation, and neurological disorders. Another area of research is the investigation of the potential long-term effects of this compound on the endocannabinoid system and other physiological processes. This research could help to identify any potential risks associated with the use of synthetic cannabinoids and inform the development of safer and more effective drugs. Finally, further studies are needed to understand the mechanisms underlying the anxiolytic and antipsychotic effects of this compound, which could lead to the development of new treatments for anxiety and other psychiatric disorders.
合成法
N-(3'-fluoro-4-biphenylyl)-1-(3-methoxypropanoyl)prolinamide can be synthesized through a multi-step process involving the reaction of 4-biphenylboronic acid with 3-fluoro-4-nitrobenzoyl chloride to form a key intermediate. This intermediate is then reacted with 1-(3-methoxypropanoyl)proline to produce this compound. The purity and yield of the final product can be improved through various purification techniques, such as column chromatography and recrystallization.
特性
IUPAC Name |
N-[4-(3-fluorophenyl)phenyl]-1-(3-methoxypropanoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-27-13-11-20(25)24-12-3-6-19(24)21(26)23-18-9-7-15(8-10-18)16-4-2-5-17(22)14-16/h2,4-5,7-10,14,19H,3,6,11-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXXPEHKZUFTFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6021054.png)
![2-[4-(4-methoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6021059.png)
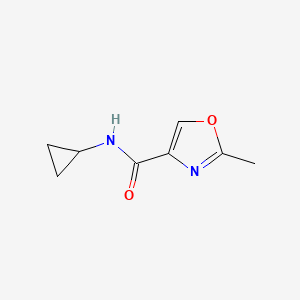
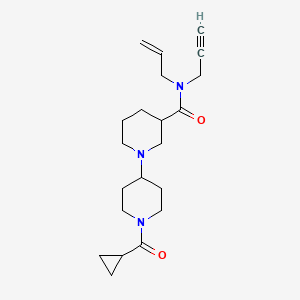
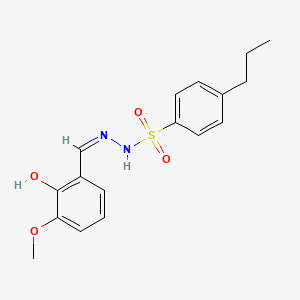
![ethyl 1-(2-hydroxyethyl)-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6021088.png)
![3-{1-[(2-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6021095.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6021100.png)
![ethyl 7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B6021105.png)
![potassium 4-[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]benzenesulfonate](/img/structure/B6021119.png)
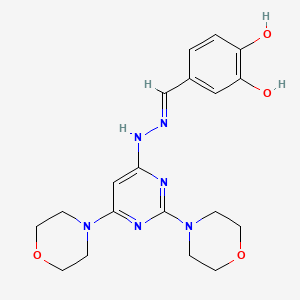
![3,4,5-trimethoxy-N-{5-[3-(4-morpholinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}benzamide hydrochloride hydrate](/img/structure/B6021152.png)
![6-(1-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidin-4-yl)-2-methylpyrimidin-4(3H)-one](/img/structure/B6021158.png)
![N-[1-(4-isopropylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B6021170.png)